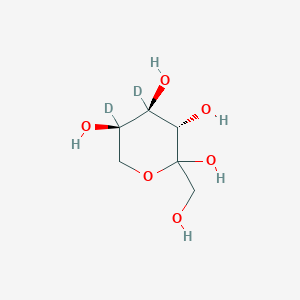

D-Fructose-4,5-d2

Description

Significance of Deuterium (B1214612) Isotopic Labeling in Biological System Probing

Deuterium (²H) is a stable, non-radioactive isotope of hydrogen that possesses nearly identical chemical properties to protium (B1232500) (¹H) but has a greater mass. clearsynth.com This mass difference is the foundation of its utility in biochemical research. When a hydrogen atom in a molecule is replaced by deuterium, it can lead to a phenomenon known as the kinetic isotope effect (KIE), where the rate of a chemical reaction involving the breaking of a carbon-deuterium (C-D) bond is slower than that of a carbon-hydrogen (C-H) bond. This effect allows researchers to identify rate-determining steps in enzymatic reactions and to study reaction mechanisms in detail.

Furthermore, the distinct nuclear magnetic resonance (NMR) properties of deuterium make it an excellent probe for structural and dynamic studies of biomolecules. utoronto.ca In complex biological systems, the abundance of hydrogen atoms can lead to crowded and difficult-to-interpret NMR spectra. The introduction of deuterium at specific sites can simplify these spectra and allow for the unambiguous assignment of signals, providing valuable information on molecular conformation and interactions. utoronto.ca Additionally, deuterium-labeled compounds serve as ideal internal standards in mass spectrometry for the precise quantification of metabolites in biological samples. nih.gov

Overview of Deuterated Monosaccharides as Mechanistic and Tracer Tools

Deuterated monosaccharides, including glucose and fructose (B13574), are invaluable tools for tracing metabolic pathways in vivo and in vitro. nih.gov By introducing a deuterated sugar into a biological system, researchers can follow the path of the deuterium label as the sugar is metabolized, identifying the various metabolic intermediates and end products. This approach, often referred to as metabolic flux analysis, provides a dynamic picture of cellular metabolism that is not attainable with traditional biochemical methods.

For instance, studies using [6,6'-²H₂]glucose have been instrumental in measuring glucose uptake and metabolism in various tissues, including the liver and brain. frontiersin.orgnih.gov Similarly, deuterated fructose has been employed to investigate its distinct metabolic fate, which is primarily confined to the liver. frontiersin.orgnih.gov These tracer studies have been crucial in understanding the differential metabolic handling of glucose and fructose and the implications for metabolic diseases. nih.govresearchgate.net The use of deuterated carbohydrates also extends to imaging techniques like Deuterium Metabolic Imaging (DMI), a non-invasive method to map metabolic processes in three dimensions. frontiersin.orgnih.gov

Historical Context of D-Fructose-4,5-d2 Utilization in Scientific Investigations

While the use of isotopically labeled compounds in metabolic research has a long history, specific details regarding the initial synthesis and utilization of this compound are not extensively documented in readily available scientific literature. The development of synthetic methods for site-specific deuteration of carbohydrates in the latter half of the 20th century paved the way for the creation of a wide array of labeled monosaccharides for research purposes.

The application of labeled fructose, in general, has been pivotal in unraveling the complexities of its metabolism. Early studies with carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H) labeled fructose provided the foundational knowledge of its conversion to glucose, lactate (B86563), and glycogen. nih.gov With the advent of stable isotope labeling and advanced analytical techniques like NMR and mass spectrometry, the focus shifted towards using non-radioactive isotopes like deuterium and carbon-13 (¹³C). The synthesis of specifically labeled fructose molecules, such as this compound, represents a refinement of these techniques, aimed at answering more specific questions about the stereochemistry and mechanisms of enzymatic reactions within the fructose metabolic pathway.

Comparative Research Utility of this compound Versus Other Labeled Fructose Variants

The choice of isotopic labeling strategy for fructose depends on the specific research question being addressed. This compound offers particular advantages for studying the later steps of glycolysis, where the fructose molecule is cleaved into three-carbon units. The deuteration at the C4 and C5 positions allows for the tracing of these specific carbon atoms as they are processed through the metabolic pathway.

In contrast, fructose labeled at other positions, such as [1-¹³C]fructose or [6,6'-²H₂]fructose, provides different insights. For example, labeling at the C1 or C6 position is useful for tracking the entry of fructose into glycolysis and its subsequent conversion to glucose or lactate. Uniformly labeled fructose (U-¹³C₆-fructose) is employed when a global view of fructose metabolism is desired.

The site-specific deuteration in this compound is particularly advantageous for NMR-based mechanistic studies of enzymes like aldolase (B8822740), which catalyzes the cleavage of fructose-1,6-bisphosphate between C3 and C4. The presence of deuterium at C4 can provide detailed information about the stereochemistry of this reaction.

Below is a comparative table summarizing the research utility of different labeled fructose variants:

| Labeled Fructose Variant | Primary Research Application | Advantages |

| This compound | Mechanistic studies of aldolase and other glycolytic enzymes; Tracing the fate of the C4-C6 portion of fructose. | Provides specific information on the stereochemistry of bond cleavage; Simplifies NMR spectra for studying enzyme-substrate interactions. |

| [1-¹³C]Fructose or [6-¹³C]Fructose | Tracing the entry of fructose into glycolysis and gluconeogenesis; Quantifying metabolic fluxes. | Allows for the distinction between the upper and lower carbons of the fructose backbone in metabolic products. |

| [6,6'-²H₂]Fructose | In vivo metabolic imaging (DMI) of fructose uptake and metabolism, particularly in the liver. frontiersin.orgnih.gov | Provides a strong and specific signal for DMI studies; Less background signal from whole-body metabolism compared to deuterated glucose. nih.gov |

| U-¹³C₆-Fructose | Global metabolic flux analysis; Tracing the distribution of all fructose carbons into various metabolic pathways. | Provides a comprehensive overview of fructose metabolism. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,4R,5R)-4,5-dideuterio-2-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5+,6?/m1/s1/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKDRXBCSQODPBY-ZXFUQIHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(COC([C@H]([C@]1([2H])O)O)(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for D Fructose 4,5 D2

Strategic Considerations for Site-Specific Deuteration

The successful synthesis of D-Fructose-4,5-d2 hinges on several key strategic considerations to ensure the precise and efficient incorporation of deuterium (B1214612) at the desired positions while preserving the stereochemistry of the molecule.

The choice of a suitable precursor is critical for the regioselective modification of the fructose (B13574) molecule. A common and effective strategy in carbohydrate chemistry is the use of protecting groups to selectively mask certain hydroxyl groups, thereby directing reactions to specific sites. wiley-vch.desci-hub.se For the synthesis of this compound, a plausible precursor is a D-fructose derivative where the hydroxyl groups at C-1, C-3, and C-6 are protected, leaving the C-4 and C-5 hydroxyls available for chemical transformation.

A well-established protecting group strategy involves the use of acetal (B89532) groups, such as isopropylidene or benzylidene acetals, which can selectively protect vicinal diols. For instance, treatment of D-fructose with acetone (B3395972) under acidic conditions can yield 2,3:4,5-di-O-isopropylidene-β-D-fructopyranose. researchgate.net However, to isolate the C-4 and C-5 positions, a more tailored approach is necessary. A potential strategy would be to start with a precursor where other positions are already blocked. For example, a derivative with bulky silyl (B83357) ethers protecting the primary C-1 and C-6 hydroxyls, and another protecting group at C-3, would be an ideal starting point. The choice of these protecting groups must be orthogonal, meaning they can be removed under different conditions, allowing for sequential modifications of the molecule. jocpr.com

Table 1: Comparison of Potential Precursors for this compound Synthesis

| Precursor | Protection Strategy | Advantages | Disadvantages |

|---|---|---|---|

| 1,6-di-O-trityl-D-fructose | Trityl groups on primary hydroxyls | Bulky groups allow for some regioselectivity. | May not be sufficient to fully direct reaction away from C-3. |

| 2,3-O-isopropylidene-D-fructose | Isopropylidene protection of C2-C3 diol | Readily prepared. | Leaves C-1, C-4, C-5, and C-6 hydroxyls exposed. |

With a suitably protected fructose precursor, the introduction of deuterium at C-4 and C-5 can be achieved through a sequence of oxidation and reduction reactions. A proposed synthetic route is outlined below:

Oxidation: The free hydroxyl groups at C-4 and C-5 of the protected fructose derivative are oxidized to ketone functionalities. This can be achieved using a variety of oxidizing agents, such as Swern oxidation (oxalyl chloride, DMSO, and a hindered base) or Dess-Martin periodinane. This transformation results in the formation of a 4,5-diketo-fructose derivative.

Deuteride (B1239839) Reduction: The crucial deuteration step involves the reduction of the newly formed diketone with a deuterium source. A common and effective method for this is the use of a deuteride-donating reducing agent, such as sodium borodeuteride (NaBD4) or lithium aluminum deuteride (LiAlD4). The choice of reducing agent and reaction conditions is critical to control the stereochemistry of the newly formed deuterated stereocenters, aiming to regenerate the natural D-fructose configuration.

An alternative approach involves the formation of a C-4-C-5 enediol intermediate from the diketone, followed by catalytic deuteration using deuterium gas (D2) and a metal catalyst like palladium on carbon (Pd/C). nih.gov This method can also provide access to the desired deuterated product.

Table 2: Key Chemical Transformations for Deuterium Incorporation

| Step | Reaction | Reagents | Key Considerations |

|---|---|---|---|

| 1 | Oxidation of C-4 and C-5 hydroxyls | Swern oxidation, Dess-Martin periodinane | Mild conditions to avoid side reactions and degradation of the sugar. |

| 2 | Reduction of 4,5-diketone | Sodium borodeuteride (NaBD4), Lithium aluminum deuteride (LiAlD4) | Stereoselective reduction to obtain the correct stereoisomer. |

Purification and Isolation Techniques for Labeled Fructose Analogues

The purification of the final this compound product is a critical step to ensure its chemical and isotopic purity. Following the deprotection step, the reaction mixture will likely contain the desired deuterated fructose, as well as any unreacted starting materials, partially deuterated species, and other byproducts.

Chromatographic techniques are the most effective methods for separating and purifying carbohydrates. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase or normal-phase HPLC can be used to separate the deuterated fructose from non-deuterated or partially deuterated analogues. The separation is based on the subtle differences in polarity and interaction with the stationary phase.

Ion-Exchange Chromatography: This technique is particularly useful for separating sugars and can be employed to purify the final product. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Although a destructive technique, GC-MS of a derivatized sample can be used to confirm the purity and the exact location and extent of deuterium incorporation.

The successful isolation of the pure this compound would be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 2H NMR) and mass spectrometry.

Yield Optimization and Scalability in Deuterated Fructose Synthesis

Optimizing the yield and ensuring the scalability of the synthesis are important considerations for the practical application of this compound.

Scalability: Scaling up the synthesis from a laboratory scale to a larger production scale presents several challenges. Reactions that are straightforward on a small scale may become problematic at a larger scale due to issues with heat transfer, mixing, and reagent addition. The purification by preparative HPLC can be a bottleneck for large-scale production, and alternative crystallization or column chromatography methods may need to be developed. The cost and availability of deuterated reagents, such as NaBD4 or D2 gas, also become significant factors at a larger scale.

| Purification | Efficient separation of the desired product from isomers and byproducts is key. | Preparative chromatography can be expensive and time-consuming for large quantities. |

Advanced Analytical Techniques for Characterization and Application Verification of D Fructose 4,5 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Position Confirmation and Purity Assessment

NMR spectroscopy is indispensable for confirming the structure and isotopic labeling pattern of D-Fructose-4,5-d2. Deuterium (B1214612) (²H) and proton (¹H) NMR, along with carbon-13 (¹³C) NMR, offer complementary information. Deuterium labeling can also simplify complex ¹H NMR spectra of carbohydrates by reducing signal overlap, aiding in conformational analysis and the study of protein-carbohydrate interactions tandfonline.com.

²H-NMR directly detects the presence and chemical environment of deuterium atoms within the molecule. For this compound, a ²H-NMR spectrum would show signals corresponding to the deuterium atoms specifically incorporated at the C4 and C5 positions. The chemical shifts and signal intensities in the ²H-NMR spectrum provide direct evidence for the successful and specific deuteration at these sites . This technique is crucial for confirming the regioselectivity of the deuteration process.

While ¹H-NMR of deuterated compounds can be simplified by the absence of signals from deuterated protons, the remaining ¹H signals are essential for structural confirmation. ¹H-NMR can reveal information about the proton environments and coupling patterns, which are indirectly affected by the presence of deuterium. ¹³C-NMR is vital for confirming the carbon backbone and the presence of deuterium at specific carbons through changes in chemical shifts and potentially through one-bond ¹³C–²H coupling, although ²H coupling to ¹³C is often not directly observed due to quadrupolar broadening frontiersin.orgshimadzu.comresearchgate.net. Furthermore, NMR techniques can help in analyzing the tautomeric forms of fructose (B13574), which exist in equilibrium between the open-chain and cyclic (furanose and pyranose) structures. The specific deuteration pattern can influence the observed tautomeric ratios and dynamics.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful tools for assigning complex spectra and confirming the connectivity within the deuterated fructose molecule. For instance, HSQC can correlate ¹H and ¹³C signals, and if the deuterium is at a carbon bearing a proton, the ¹H signal will be absent or significantly reduced, while the ¹³C signal will still be observable. HMBC can establish long-range correlations between protons and carbons, further solidifying the structural assignment and the placement of deuterium atoms. Multiple quantum 2D NMR spectroscopy has also been used for assigning quadrupole splittings to specific sites in deuterated carbohydrates, providing detailed structural information nih.gov.

Mass Spectrometry (MS) for Isotopic Enrichment and Metabolite Tracing

Mass spectrometry is essential for quantifying the degree of isotopic enrichment and for tracing the compound in biological samples. It determines the mass-to-charge ratio (m/z) of ions, allowing for the identification and quantification of molecules based on their mass.

High-Resolution Mass Spectrometry (HRMS) is critical for accurately determining the exact mass of this compound. This precision allows for the unambiguous identification of the compound and the precise calculation of its elemental composition. HRMS can distinguish between molecules with very similar nominal masses but different isotopic compositions, making it ideal for measuring the isotope ratio and quantifying the enrichment of deuterium at the 4 and 5 positions acs.org. By comparing the measured mass to the theoretical mass, researchers can determine the percentage of deuterium incorporation. HRMS is also valuable for analyzing isotopomer distribution in metabolic flux analysis studies nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for analyzing volatile compounds. Sugars like fructose, including their deuterated forms, typically require derivatization to increase their volatility and thermal stability before GC-MS analysis shimadzu.com. Common derivatization methods include methoxime-trimethylsilylation or acetylation. GC-MS then separates the derivatized compounds chromatographically and analyzes them by mass spectrometry. This technique is highly effective for metabolite tracing in biological samples, allowing researchers to track the metabolic fate of this compound as it is processed through various biochemical pathways. The mass shifts resulting from deuterium incorporation are readily detectable, enabling the quantification of labeled metabolites and the elucidation of metabolic fluxes rsc.org.

Mechanistic Biochemical Applications of D Fructose 4,5 D2

Elucidation of Fructose (B13574) Metabolism Pathways in In Vitro and Model Systems

Deuterated fructose, including D-Fructose-4,5-d2, is instrumental in dissecting the intricate pathways of fructose metabolism within various biological systems. These studies often employ advanced analytical techniques to follow the labeled atoms through cellular and subcellular compartments, as well as to identify intermediate metabolites.

Tracking Carbon Flow and Fate in Cellular and Subcellular Fractions

The precise placement of deuterium (B1214612) atoms in this compound enables researchers to meticulously track the flow of carbon through cellular metabolic networks. Studies utilizing deuterated fructose, such as [6,6′-²H₂]fructose, have demonstrated its conversion into various glycolytic intermediates and end products nih.govnih.govresearchgate.net. For instance, in cell culture models like HepG2 cells, [6,6′-²H₂]fructose metabolism leads to the formation of deuterated lactate (B86563), glutamate, glutamine, and alanine, which can be detected and quantified using techniques like 2H NMR nih.gov. In vivo studies in liver models have shown that deuterated fructose exhibits a higher extraction and faster turnover rate compared to glucose, indicated by more rapid deuterated water (HDO) production, suggesting its utility in metabolic imaging nih.govresearchgate.net. While specific studies detailing the carbon flow of this compound in subcellular fractions are not extensively detailed in the provided literature, the principles established with other deuterated fructose forms are directly applicable. The ability to trace the specific C-4 and C-5 positions provides a unique advantage in understanding how these particular carbons are processed and channeled into different metabolic fates, such as the synthesis of lipids or entry into the tricarboxylic acid (TCA) cycle nih.gov.

Table 1: Metabolites Detected from Deuterated Fructose Metabolism in Cell Culture Models

| Metabolite/Product | Detection Method | Model System/Context | Citation |

| Deuterated Lactate | ²H NMR | HepG2 cells | nih.gov |

| Deuterated Glutamate/Glutamine | ²H NMR | HepG2 cells | nih.gov |

| Deuterated Alanine | ²H NMR | HepG2 cells | nih.gov |

| Deuterated Water (HDO) | ²H NMR | Liver models | nih.govresearchgate.net |

| Glucose | ¹³C NMR, MS | Mouse intestine | nih.gov |

| Lactate | ¹³C NMR, MS | Mouse intestine | nih.gov |

| TCA Intermediates | ¹³C NMR, MS | Mouse intestine | nih.gov |

Analysis of Substrate Transformation and Intermediates in Microbial and Cell Culture Models

This compound is a valuable tool for identifying and characterizing intermediate compounds formed during fructose metabolism in controlled laboratory settings, such as microbial cultures and mammalian cell lines. These studies leverage isotopic labeling to map out metabolic pathways and understand substrate transformations. For instance, research using [U-¹³C]-fructose in Corynebacterium glutamicum has revealed labeling patterns in amino acids, indirectly illustrating carbon flux through central metabolism frontiersin.org. Similarly, studies with HepG2 and Huh7 cell lines using [U-¹³C]-fructose and [2-¹³C]-fructose have demonstrated the formation of labeled fructose-1-phosphate (B91348) and subsequent changes in downstream glycolytic intermediates, particularly when key enzymes like ketohexokinase (KHK) are manipulated researchgate.net. The specific labeling of this compound allows for the precise tracking of transformations occurring at these particular carbon positions, offering insights into the formation and fate of specific intermediates that might be critical for understanding enzyme mechanisms.

Investigation of Enzyme Reaction Mechanisms and Specificity

The precise deuterium labeling of this compound is particularly powerful for dissecting the detailed mechanisms of enzymes that process fructose. By observing how the deuterium atoms behave during enzymatic reactions, researchers can infer information about bond cleavage, proton transfer, and stereochemical outcomes.

Probing Aldolase-Mediated Cleavage Mechanisms at C-4 and C-5 Positions

Aldolases are critical enzymes in fructose metabolism, catalyzing the reversible cleavage of fructose-1,6-bisphosphate into dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde-3-phosphate (G3P) libretexts.org. This compound is directly relevant to understanding these cleavage mechanisms, especially at the C-4 and C-5 positions. Research has indicated that aldolase (B8822740) activity involves proton abstraction from the C-4 hydroxyl moiety, which is essential for C-C bond scission snmjournals.org. The presence of deuterium at C-4 or C-5 in this compound can provide direct evidence for the involvement of these positions in the catalytic process. For example, studies using deuterated fructose have shown that it enables tracking through the aldolase-mediated pathway vulcanchem.com. Understanding the precise point of cleavage and the fate of the deuterated atoms in the resulting fragments (DHAP and G3P) can reveal details about the enzyme's active site and catalytic strategy, distinguishing between Class I (Schiff base mechanism) and Class II (metal ion stabilization) aldolases researchgate.netnih.gov.

Deuterium Exchange Studies in Enzyme Active Sites

Deuterium exchange studies are a cornerstone of elucidating enzyme mechanisms, particularly in identifying steps involving proton transfer or transient intermediates. While direct deuterium exchange studies specifically using this compound within enzyme active sites are not detailed in the provided search results, the general principle is well-established. For instance, during glycolysis, enzymes like triosephosphate isomerase can facilitate deuterium exchange between intermediates and the surrounding water, potentially scrubbing deuterium from specific carbon atoms preprints.org. Such exchange phenomena can be sensitive to the enzyme's mechanism and the presence of deuterium at specific sites. If this compound were involved in reactions where its C-4 or C-5 hydrogens are labile or involved in proton transfer steps, deuterium exchange would be observable, providing kinetic isotope effects that illuminate the reaction mechanism.

Stereochemical Course Determination of Enzymatic Reactions

The stereochemical course of enzymatic reactions can be precisely determined using isotopically labeled substrates like this compound. By analyzing the stereochemistry of the products formed from a stereochemically defined labeled precursor, researchers can map the three-dimensional trajectory of the reaction. For example, if an enzyme cleaves fructose at a bond involving C-4 or C-5, the deuterium atoms at these positions will be distributed among the products based on the reaction's stereochemical outcome. Studies on sugar interconversions have shown that stereospecific labeling can provide unambiguous evidence for reaction mechanisms, distinguishing between pathways that involve bond retention or inversion researchgate.net. Similarly, understanding the stereospecificity of aldolases, which form new chiral centers during C-C bond formation, can be aided by labeled substrates that reveal the facial selectivity of the attack on the aldehyde or ketone group nih.gov. The deuterium atoms at C-4 and C-5 in this compound are strategically positioned to provide critical information about the stereochemical events occurring at these centers during enzymatic catalysis.

Compound List:

this compound

Fructose

Glucose

Dihydroxyacetone phosphate (DHAP)

Glyceraldehyde-3-phosphate (G3P)

Lactate

Glutamate

Glutamine

Alanine

Deuterated Water (HDO)

Fructose-1,6-bisphosphate (FBP)

[6,6′-²H₂]fructose

[U-¹³C]-fructose

[2-¹³C]-fructose

[18F]4-fluoro-4-deoxyfructose ([18F]4-FDF)

[¹³C]-1-glucose

Study of Carbohydrate Assimilation and Fermentation Processes in Microorganisms

The metabolic processing of carbohydrates by microorganisms is a cornerstone of many biological and industrial processes, from nutrient cycling to the production of biofuels and pharmaceuticals. Deuterated sugars, such as this compound, serve as invaluable tracers in these studies, allowing for the detailed monitoring of metabolic flux and the identification of specific enzymatic steps.

Research has demonstrated that D-fructose is widely assimilated and often fermented by various microorganisms, particularly yeasts. A comprehensive study involving 388 yeast strains, primarily from the Saccharomycetes class, revealed that all strains (100%) assimilated D-fructose, while a significant majority (77.8%) also fermented it nih.govmdpi.comresearchgate.netmdpi.com. This indicates that D-fructose assimilation is a nearly universal phenotype among these yeasts, underscoring its importance as a carbon source.

Table 1: D-Fructose Assimilation and Fermentation by Yeasts in Saccharomycetes

| Characteristic | Percentage of Strains |

| D-Fructose Assimilation | 100% (n=388) |

| D-Fructose Fermentation | 77.8% (n=302) |

Data compiled from studies on yeast assimilation and fermentation capabilities nih.govmdpi.comresearchgate.netmdpi.com.

The use of this compound in such studies would enable researchers to trace the specific carbon backbone of fructose through various metabolic pathways, including glycolysis, the Entner–Doudoroff pathway, and the pentose (B10789219) phosphate pathway, which are critical for energy generation and biosynthesis in many bacteria and yeasts mdpi.comresearchgate.net. By employing techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the presence and location of the deuterium label can be precisely monitored as the microorganism processes the sugar. This allows for the quantification of metabolic fluxes and the identification of rate-limiting steps or alternative metabolic routes that might be employed under different environmental conditions. For instance, studies using deuterated compounds have been instrumental in understanding lipid metabolism and isotopic fractionation in microbes pnas.org. The specific labeling at the 4,5 positions of D-fructose could offer unique insights into the stereochemical transformations occurring during enzymatic reactions, providing definitive evidence for proposed reaction mechanisms.

Receptor-Ligand Interaction Studies in Biological Systems (e.g., insect gustatory receptors)

The precise recognition of sugars by biological receptors is crucial for a myriad of physiological processes, including nutrient sensing, signaling, and behavior. In insects, gustatory receptors (GRs) play a pivotal role in detecting and discriminating between various sweet substances, guiding feeding behavior and host plant selection. This compound is an ideal probe for investigating the molecular basis of these interactions due to the high specificity of certain insect GRs for D-fructose.

Several insect gustatory receptors have been identified as highly selective for D-fructose. For example, the gustatory receptor Gr9 (BmGr9) from the silkworm Bombyx mori has been characterized as a specific D-fructose receptor nih.govebi.ac.ukbiorxiv.org. Functional studies using heterologous expression systems have shown that BmGr9 is activated by D-fructose with a half-maximal effective concentration (EC50) of approximately 9 mM nih.govbiorxiv.org. Similarly, the gustatory receptor SlitGR8 from the common cutworm Spodoptera litura exclusively responds to D-fructose, exhibiting an EC50 of 0.217 M mdpi.com. These receptors demonstrate remarkable specificity, often showing minimal or no response to other structurally similar sugars like D-glucose or L-sorbose nih.govresearchgate.net.

Table 2: D-Fructose Specificity of Insect Gustatory Receptors

| Receptor | Organism | Primary Ligand | EC50 (mM) | Selectivity Notes |

| BmGr9 | Bombyx mori | D-Fructose | ~9 | Highly selective; other hexoses show minimal activation. Specificity involves binding pocket interactions and allosteric coupling to channel gating nih.govebi.ac.ukbiorxiv.orgresearchgate.net. |

| SlitGR8 | Spodoptera litura | D-Fructose | 217 | Exclusively responds to D-fructose at tested concentrations mdpi.com. |

| DmGr43a | Drosophila melanogaster | D-Fructose | Not specified | Ortholog of BmGr9, also identified as a fructose receptor researchgate.net. |

Data compiled from studies on insect gustatory receptors nih.govbiorxiv.orgmdpi.comresearchgate.net.

The deuterium labeling in this compound can be leveraged to probe the nuances of these receptor-ligand interactions. While the primary binding affinity might be largely preserved, the presence of deuterium atoms can subtly influence hydrogen bonding networks and steric interactions within the receptor's binding pocket. Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), coupled with mass spectrometry, could detect these subtle differences, providing more detailed kinetic and thermodynamic parameters of binding. Furthermore, deuterium labeling is a common strategy in studies involving Deuterium Metabolic Imaging (DMI), which can visualize the distribution and metabolism of deuterated compounds in vivo, offering insights into the accessibility and functional state of receptors in complex biological systems anr.fr. The precise labeling at the 4,5 positions could help elucidate the specific roles of hydroxyl groups at these positions in receptor binding and activation, potentially revealing critical contacts or conformational changes that confer fructose specificity. For instance, studies on taste receptors have utilized deuterated water (D2O) to understand receptor activation mechanisms nih.govresearchgate.net, highlighting the utility of isotopic labeling in taste perception research.

Compound Name List:

this compound

Kinetic Isotope Effects Kie Studies with D Fructose 4,5 D2

Principles and Interpretation of Deuterium (B1214612) Kinetic Isotope Effects

The Kinetic Isotope Effect (KIE) quantifies the change in reaction rate when an atom in a reactant is replaced by one of its isotopes. For deuterium (D) substitution for hydrogen (H), the KIE is typically expressed as the ratio of rate constants, kH/kD wikipedia.orgontosight.ai. This effect arises primarily from differences in zero-point energies (ZPEs) between isotopologues. Because deuterium is approximately twice as massive as protium (B1232500) (1H), C-D bonds have lower vibrational frequencies and thus lower ZPEs compared to C-H bonds ontosight.aiias.ac.inharvard.edu. When a bond to the isotopically substituted atom is involved in the rate-determining step (RDS), this ZPE difference leads to a difference in activation energy, resulting in a measurable kinetic effect ontosight.aicolumbia.edu. A normal KIE (kH/kD > 1) indicates that the C-H bond is cleaved faster than the C-D bond, suggesting the bond cleavage is part of the RDS wikipedia.orgontosight.aiias.ac.incolumbia.educore.ac.ukprinceton.edulibretexts.orgmasterorganicchemistry.com. Conversely, an inverse KIE (kH/kD < 1) suggests that the C-D bond is cleaved faster or that the transition state is more stable with deuterium, often due to changes in vibrational frequencies or steric factors wikipedia.orgcolumbia.eduprinceton.edugmu.edu.

Primary Kinetic Isotope Effects (PKIE) in C-H/C-D Bond Scission

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is directly broken or formed in the rate-determining step of a reaction ontosight.aicore.ac.uk. For D-Fructose-4,5-d2, a PKIE would be observed if the C4-D or C5-D bond cleavage is the rate-limiting process in a reaction. The magnitude of the PKIE is generally proportional to the degree of bond breaking or formation at the transition state core.ac.uknumberanalytics.com. For C-H/C-D bond cleavage, typical PKIE values for deuterium range from 2 to 7, although values can be higher in some cases, particularly for proton transfer reactions core.ac.uklibretexts.orgmasterorganicchemistry.comnih.gov. The presence of a significant PKIE strongly implicates the C-H/C-D bond cleavage as being involved in the RDS wikipedia.orgias.ac.in.

Secondary Kinetic Isotope Effects (SKIE) in Steric and Vibrational Contributions

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopically substituted atom is not directly involved in bond breaking or formation in the RDS, but its substitution still influences the reaction rate wikipedia.orgontosight.aicore.ac.uk. These effects arise from changes in vibrational frequencies (other than stretching vibrations of the broken bond) or steric interactions in the transition state wikipedia.orggmu.eduepfl.ch.

Rehybridization Effects: When an atom bonded to the isotope undergoes a change in hybridization (e.g., sp3 to sp2) in the transition state, SKIEs can be observed. For instance, if the C4 or C5 carbon in fructose (B13574) were to change hybridization from sp3 to sp2, this could lead to a change in the force constants of bending vibrations, resulting in a normal SKIE (kH/kD ≈ 1.1-1.2) gmu.eduepfl.ch. Conversely, a change from sp2 to sp3 hybridization would typically result in an inverse SKIE (kH/kD ≈ 0.8-0.9) gmu.eduepfl.ch.

Hyperconjugation: The stabilization of adjacent charged species (like carbocations) by C-H/D bonds through hyperconjugation can also lead to SKIEs. This interaction can weaken the C-H/D bond, leading to a normal SKIE princeton.edugmu.edu.

Steric Isotope Effects: The difference in the effective size and vibrational amplitude between hydrogen and deuterium can also contribute to SKIEs, particularly in reactions where steric interactions are significant in the transition state wikipedia.orggmu.eduepfl.ch. Deuterium, with its smaller vibrational amplitude, can appear sterically smaller than hydrogen.

Application of this compound to Probe Rate-Determining Steps in Enzymatic Reactions

This compound is particularly useful for investigating the mechanisms of enzymes that process fructose. By observing whether a PKIE or SKIE is generated when this compound is used as a substrate, researchers can pinpoint which step in the enzymatic pathway is rate-limiting and whether the C4 or C5 positions are involved in bond-breaking events within that step vulcanchem.com. For example, in studies of sugar epimerization reactions, such as the conversion of D-fructose to D-allulose catalyzed by D-tagatose 3-epimerase, using deuterated fructose analogs can reveal if the C-3 bond cleavage is rate-determining vulcanchem.com. While this specific example focuses on C-3, the principle applies to probing C-4 and C-5 positions with this compound. Studies involving enzymes like aldolases or isomerases that act on fructose could benefit from this labeled substrate to clarify their catalytic mechanisms and identify key steps iaea.orgnih.gov.

Experimental Design and Measurement Techniques for KIE Analysis

Measuring KIEs requires careful experimental design and precise analytical techniques numberanalytics.comnumberanalytics.comnih.govresearchgate.net. Common approaches include:

Competition Experiments: These methods compare the reaction rates of isotopically labeled and unlabeled substrates.

Intermolecular Competition: Two separate reactions are run, one with a fully hydrogenated substrate and one with a fully deuterated substrate, and their rates are compared wikipedia.org.

Intramolecular Competition: A single substrate contains both hydrogen and deuterium at different positions, and the relative rates of reaction at these positions are measured wikipedia.org. This is often preferred for measuring small KIEs.

Analytical Techniques:

Mass Spectrometry (MS): Isotope ratio mass spectrometry (IRMS) and gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) are widely used to measure the isotopic composition of reactants or products, providing precise ratios of isotopologues numberanalytics.comnih.govresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H NMR or 13C NMR, can detect isotopic substitution and measure fractionation factors. High-field NMR can even measure KIEs at natural abundance for certain isotopes numberanalytics.comnih.govresearchgate.netgithub.com. Deuterium NMR (2H NMR) is also a direct method for observing deuterated species epfl.ch.

Radiometric Methods: While less common now for stable isotopes, radioactive isotopes (e.g., 3H or 14C) have also been used in competitive methods, often with liquid scintillation counting nih.gov.

To ensure accuracy, experiments should be replicated, and all reaction conditions (temperature, solvent, reagents) must be kept constant to minimize confounding factors github.com.

Solvent Kinetic Isotope Effects in Carbohydrate Reactions

Solvent Kinetic Isotope Effects (SKIEs) are measured when the solvent itself is deuterated, typically using heavy water (D2O) instead of H2O libretexts.orgnih.gov. SKIEs can provide insights into the role of solvent molecules, particularly water, in the reaction mechanism, especially in proton transfer steps involving the solvent. For example, studies on the hydrolysis of glucosides have shown significant SKIEs, indicating the involvement of proton transfer from the solvent in the rate-determining step nih.govnist.govacs.org. A SKIE greater than 1 (normal effect) suggests that proton transfer from the solvent is involved in the RDS, while a SKIE close to 1 indicates minimal solvent involvement in the rate-limiting step nih.gov. The interpretation of SKIEs in carbohydrate chemistry can help differentiate between mechanisms involving direct protonation/deprotonation by solvent water versus those involving general acid or base catalysis nih.govnist.gov.

Metabolic Flux Analysis Mfa Utilizing D Fructose 4,5 D2 Non Clinical Models

Isotopomer Distribution Analysis in Downstream Metabolites

The core of MFA using isotopically labeled compounds like D-Fructose-4,5-d2 lies in the analysis of isotopomer distribution in downstream metabolites. After the labeled substrate is introduced into a biological system, it is metabolized, and the deuterium (B1214612) atoms are incorporated into various intermediate and end-product molecules. Techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to measure the mass-to-charge ratio (m/z) of these metabolites and their fragments, thereby determining the distribution of isotopes within them nih.govresearchgate.netd-nb.info.

When this compound is metabolized, the deuterium atoms at positions 4 and 5 will be distributed into specific positions of molecules like pyruvate (B1213749), acetyl-CoA, and intermediates of the tricarboxylic acid (TCA) cycle. The pattern of deuterium incorporation (i.e., which positions are labeled and to what extent) provides a fingerprint of the metabolic pathways utilized and their relative activities d-nb.inforesearchgate.net. For instance, the presence of deuterium at specific carbons in pyruvate or lactate (B86563) directly reflects the metabolic transformations that fructose (B13574) underwent. Software tools like LS-MIDA can process MS data to quantify these isotopomer abundances d-nb.info.

Representative Isotopomer Distribution Data (Hypothetical)

The following table illustrates the type of data generated during an MFA experiment using this compound. It shows the hypothetical mass isotopomer distribution (MID) for pyruvate, a key downstream metabolite, after incubation with this compound. The "Mass" column indicates the mass-to-charge ratio, with M+0 representing unlabeled pyruvate, M+2 representing pyruvate with deuterium incorporated at two positions (derived from the 4,5-d2 label), and so on. The "Abundance (%)" column shows the relative proportion of each isotopomer.

| Metabolite | Mass (m/z) | Isotopomer | Deuterium Incorporation | Abundance (%) |

| Pyruvate | 103 | M+0 | 0 | 5.0 |

| Pyruvate | 104 | M+1 | 1 | 15.0 |

| Pyruvate | 105 | M+2 | 2 | 60.0 |

| Pyruvate | 106 | M+3 | 3 | 18.0 |

| Pyruvate | 107 | M+4 | 4 | 2.0 |

Note: This table presents hypothetical data for illustrative purposes, demonstrating the concept of isotopomer distribution analysis. Actual experimental data would be derived from MS measurements.

Computational Modeling for Quantitative Flux Estimation

The raw isotopomer distribution data obtained from analytical techniques is then integrated with computational models to quantitatively estimate metabolic fluxes nih.govresearchgate.netfrontiersin.orgnrel.gov. These models represent the known metabolic network topology and stoichiometry of the organism or system under study mdpi.commdpi.comfrontiersin.orgresearchgate.net. Common modeling approaches include Flux Balance Analysis (FBA), which uses optimization algorithms to predict flux distributions under defined constraints, and kinetic modeling, which incorporates enzyme kinetics to simulate metabolic dynamics nih.govfrontiersin.orgfrontiersin.orgmdpi.comescholarship.org.

In the context of this compound tracing, computational models are used to simulate the incorporation of the deuterium label into downstream metabolites based on assumed flux values. The model's predicted isotopomer distributions are then compared to the experimentally measured distributions. Through iterative processes, often involving parameter fitting and optimization algorithms, the model is adjusted until the simulated labeling patterns closely match the experimental data. This allows for the quantitative estimation of flux rates through various metabolic pathways nih.govresearchgate.netnih.govnrel.gov. Advanced techniques may also employ Artificial Neural Networks (ANNs) to decipher complex relationships between labeling patterns and fluxes escholarship.org.

Tracing Carbon Rerouting Under Different Metabolic Conditions

This compound serves as an invaluable tool for investigating how cellular metabolism reroutes carbon flow in response to altered environmental conditions, genetic modifications, or physiological states nih.govresearchgate.net. By supplying cells or tissues with this compound and observing the resulting isotopomer patterns in key metabolites under different experimental conditions, researchers can identify which metabolic pathways are activated, suppressed, or rerouted.

For example, in microbial fermentation studies, changes in nutrient availability or the introduction of genetic modifications to enhance the production of a specific compound can be assessed by tracing the fate of fructose-derived carbon. The deuterium label will reveal whether carbon from fructose is preferentially directed towards biomass production, energy generation, or the synthesis of desired products. Similarly, in plant models, understanding how fructose metabolism is altered under stress conditions (e.g., drought, nutrient deficiency) can be achieved by tracking the label's distribution mdpi.comnih.gov. This approach provides a dynamic view of metabolic flexibility and adaptation.

Methodological Considerations and Challenges in MFA with Deuterated Tracers

While powerful, the application of MFA with deuterated tracers like this compound presents several methodological considerations and challenges:

Tracer Synthesis and Purity: The accurate synthesis of this compound with high isotopic purity is critical. Impurities or incorrect labeling patterns can lead to misinterpretation of results. Manufacturers specializing in stable isotopes provide such compounds buchem.comsigmaaldrich.com.

Hydrogen-Deuterium Exchange: Deuterium atoms, particularly those on carbon atoms adjacent to oxygen or nitrogen, can be susceptible to exchange with unlabeled hydrogen atoms in the cellular environment. This exchange can dilute the label and complicate isotopomer analysis, especially for deuterated tracers compared to 13C tracers nih.govosti.gov. Careful selection of metabolites for analysis and understanding potential exchange sites is crucial.

Metabolic Complexity and Reversibility: Biological systems often involve complex, interconnected pathways with reversible reactions. Modeling these systems accurately requires detailed knowledge of the network and careful consideration of flux reversibility, which can increase computational demands and analytical challenges researchgate.netresearchgate.netuminho.pt.

Isotopic Steady State vs. Non-Stationary State: Many MFA studies assume a metabolic and isotopic steady state, where metabolite concentrations and labeling patterns remain constant over time. However, some biological processes are dynamic, requiring non-stationary MFA approaches, which are more computationally intensive nrel.gov.

Analytical Sensitivity and Resolution: Detecting and quantifying low levels of specific isotopomers requires highly sensitive analytical instrumentation (e.g., high-resolution MS) and robust data processing pipelines nih.govresearchgate.netd-nb.info.

Model Development and Validation: The accuracy of flux estimations heavily relies on the quality and completeness of the metabolic model used. Validating models against experimental data and ensuring they accurately represent the biological system are ongoing challenges mdpi.comfrontiersin.orgfrontiersin.org.

Despite these challenges, this compound remains a valuable tool for researchers seeking to unravel the intricacies of fructose metabolism in various non-clinical biological systems through the lens of quantitative metabolic flux analysis.

Compound List:

this compound

Advanced Spectroscopic and Spectrometric Approaches for D Fructose 4,5 D2 Research

Hyperpolarized NMR for Enhanced Sensitivity and Low Concentration Detection

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for molecular structure elucidation and quantification, but it traditionally suffers from low sensitivity. Hyperpolarization methods address this limitation by dramatically increasing the NMR signal, sometimes by more than 10,000-fold. nih.gov This enhancement allows for the real-time detection of metabolites at very low concentrations, which is crucial for in vivo metabolic studies.

Two prominent hyperpolarization techniques are Dynamic Nuclear Polarization (DNP) and para-hydrogen-based methods like Signal Amplification by Reversible Exchange-Relay (SABRE-Relay). nih.govnih.gov In DNP, the polarization of nuclear spins (like ¹³C) is enhanced by transferring polarization from electron spins at low temperatures before dissolving the sample for injection. nih.gov Studies using hyperpolarized [2-¹³C]-fructose have demonstrated the feasibility of this approach for carbohydrate probes. nih.govismrm.orgacs.org The C2 position, being a quaternary carbon in the dominant β-fructopyranose isomer, possesses a sufficiently long T1 relaxation time (the time constant for the decay of the hyperpolarized signal), which is essential for in vivo studies. nih.govacs.org

The SABRE-Relay method offers a faster and more cost-effective alternative, where polarization from para-hydrogen is transferred to a target molecule via a catalyst. nih.gov Research on ¹³C and ²H isotopically labeled fructose (B13574) (D-fructose-¹³C₆-d₇) has shown that SABRE-Relay can achieve significant signal enhancements, enabling quantification of millimolar concentrations in a single scan. nih.gov Furthermore, deuteration of the fructose molecule was found to extend the hyperpolarization lifetime of the C-2 resonance significantly compared to its non-deuterated counterpart. nih.gov

For a tracer like D-Fructose-4,5-d2, hyperpolarization of a ¹³C label within the same molecule would enable highly sensitive detection. This would allow researchers to track the initial metabolic conversion of fructose, such as its phosphorylation by hexokinase to fructose-6-phosphate, in real-time and in vivo, even when the tracer is administered at low, physiologically relevant concentrations. ismrm.org

| Fructose Isotopologue | Hyperpolarization Method | Key Parameter | Observed Value | Significance for this compound Research |

|---|---|---|---|---|

| [2-¹³C]-Fructose | DNP | Solution State Polarization | ~12% | Demonstrates feasibility of hyperpolarizing fructose for in vivo studies. nih.govismrm.org |

| [2-¹³C]-Fructose | DNP | T1 Relaxation Time (C2) | ~16 seconds at 37°C | Indicates a sufficiently long signal lifetime for metabolic imaging. nih.govacs.org |

| D-fructose-¹³C₆-d₇ | SABRE-Relay | ¹³C Signal Enhancement | 250-fold (at 9.4 T) | Enables rapid detection and quantification at low concentrations. nih.gov |

| D-fructose-¹³C₆-d₇ | SABRE-Relay | T1 Relaxation Time (C2) | ~20.3 seconds | Shows that deuteration can extend polarization lifetime, enhancing detection window. nih.gov |

Advanced Mass Spectrometry Techniques for Spatially Resolved Metabolite Profiling

While NMR provides dynamic data, Mass Spectrometry Imaging (MSI) offers a unique capability to map the spatial distribution of molecules directly in biological tissues, providing a "molecular snapshot" of metabolism. metwarebio.com This is particularly valuable for understanding metabolic heterogeneity within an organ or tissue. For a deuterated tracer like this compound, MSI can visualize not only the localization of the administered compound but also the spatial distribution of its downstream deuterated metabolites. springernature.comnih.gov

Several MSI techniques are available, each with distinct advantages:

Matrix-Assisted Laser Desorption/Ionization (MALDI): This is a widely used MSI technique with a broad mass range, making it suitable for detecting lipids, peptides, and small molecules like fructose and its metabolites. metwarebio.com It offers spatial resolutions typically in the range of 5–50 μm. metwarebio.com MALDI-MSI has been successfully coupled with stable isotope tracing to visualize metabolic activity in tissues. springernature.comnih.gov

Secondary Ion Mass Spectrometry (SIMS): SIMS provides the highest spatial resolution, capable of reaching the subcellular level (50-100 nm). metwarebio.com This makes it ideal for investigating metabolic processes within single cells. While traditionally limited to smaller molecules due to fragmentation, advancements like cluster ion sources have expanded its utility for biological analysis. metwarebio.comresearchgate.net NanoSIMS, in particular, has been used to measure deuterated tracers in biological samples with high precision. nih.gov

Desorption Electrospray Ionization (DESI): DESI is an ambient ionization technique, meaning it operates under normal atmospheric pressure and requires minimal sample preparation. metwarebio.com This simplifies the workflow and allows for the analysis of samples in their near-native state.

By applying these techniques to tissue sections after administration of this compound, researchers can create detailed maps showing where fructose is taken up and metabolized. For instance, one could visualize the conversion of fructose to glycogen in specific liver lobules or identify regions in a tumor with high fructose uptake and glycolysis.

| Technique | Principle | Typical Spatial Resolution | Key Advantages for this compound Research |

|---|---|---|---|

| MALDI | Laser desorption/ionization from a co-crystallized matrix. metwarebio.com | 5-50 µm | Broad mass range, good sensitivity for metabolites, established use in isotope tracing. springernature.commetwarebio.com |

| SIMS | A focused primary ion beam sputters secondary ions from the sample surface. metwarebio.com | 50 nm - 1 µm | Highest spatial resolution for subcellular imaging of tracer localization. metwarebio.comnih.gov |

| DESI | A charged solvent spray desorbs and ionizes molecules from the surface at ambient pressure. metwarebio.com | ~100 µm | Minimal sample preparation, analysis in a near-native state. metwarebio.com |

Integrated Multi-Modal Analytical Platforms for Deuterium (B1214612) Tracing

The most comprehensive understanding of the metabolic fate of this compound is achieved by combining the strengths of different analytical platforms. Integrating NMR spectroscopy and mass spectrometry provides highly complementary information for stable isotope tracing studies. nih.gov This multi-modal approach leverages the quantitative and structural capabilities of NMR with the high sensitivity and broad metabolite coverage of MS. nih.govnih.gov

NMR spectroscopy excels at determining the specific location of isotopic labels within a molecule. nih.gov For this compound, ¹H or ²H NMR could track the deuterium atoms as they are incorporated into downstream metabolites like glucose, lactate (B86563), or glycogen, providing precise information on positional isotopomers and revealing specific enzyme activities. nih.govfrontiersin.org The low natural abundance of deuterium (0.0156%) means there is minimal background signal, allowing for clear detection of the enriched compounds. nih.govnih.gov

In parallel, mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), can detect and quantify a wide array of metabolites from a biological sample. nih.gov It can readily distinguish between unlabeled molecules and their deuterated counterparts based on the mass shift imparted by the deuterium atoms. This allows for the sensitive detection of the tracer and its metabolic products, even at very low concentrations, providing a broad overview of the metabolic pathways affected. nih.gov

A typical integrated workflow would involve:

Administering this compound to the biological system.

Collecting samples (e.g., plasma, tissue extracts) over time.

Analyzing one aliquot of the sample using NMR to determine the positional enrichment of deuterium in key metabolites.

Analyzing a second aliquot using LC-MS to obtain a comprehensive profile of all deuterated metabolites.

By combining these datasets, researchers can construct a detailed and robust model of fructose metabolism, cross-validating findings and gaining deeper insights than would be possible with either technique alone. nih.gov

| Analytical Technique | Primary Information Provided | Strengths | Limitations |

|---|---|---|---|

| NMR Spectroscopy | Positional isotope labeling (isotopomer analysis), absolute quantification, real-time flux. nih.govnih.gov | Non-destructive, highly quantitative, provides structural information. nih.gov | Lower sensitivity compared to MS. nih.gov |

| Mass Spectrometry (e.g., LC-MS) | Number of tracer atoms per molecule (isotopologue distribution), detection of low-abundance metabolites. nih.gov | Very high sensitivity, broad metabolite coverage, high throughput. nih.gov | Positional information requires complex fragmentation analysis (MS/MS). nih.gov |

Computational and Theoretical Chemistry Approaches for D Fructose 4,5 D2

Molecular Dynamics Simulations of Deuterated Fructose (B13574) Interactions with Biomolecules

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecular systems, including the interactions of biomolecules with substrates or ligands. These simulations track the motion of atoms and molecules over time, providing insights into conformational changes, binding affinities, and dynamic processes at an atomic level researchgate.netijpsr.com.

When applied to deuterated fructose, such as D-Fructose-4,5-d2, MD simulations can reveal how the isotopic substitution might influence its interactions with biomolecules like proteins or enzymes. By modeling the system with explicit solvent and considering the force fields that describe atomic interactions, researchers can observe how this compound diffuses, binds to active sites, or participates in transport mechanisms. Studies on fructose itself have explored its aqueous behavior and interactions with water molecules, providing a basis for understanding how a deuterated analog might behave metu.edu.tr. Although direct studies on this compound are not extensively detailed in the provided results, the general application of MD in studying protein-ligand interactions, protein folding, and conformational dynamics researchgate.netnih.govmdpi.com suggests its utility for investigating deuterated fructose in biological contexts. For instance, MD simulations have been used to analyze the binding of various ligands to enzymes, revealing crucial interactions and conformational changes that dictate their function mdpi.comresearchgate.net.

Quantum Chemical Calculations for Isotopic Effects on Reaction Energetics and Transition States

Quantum chemical calculations, such as Density Functional Theory (DFT), are essential for understanding the electronic structure and energetics of chemical reactions. These methods are particularly valuable for quantifying Kinetic Isotope Effects (KIEs) , which arise from differences in reaction rates due to isotopic substitution libretexts.orgprinceton.edu. Deuterium (B1214612) substitution, as in this compound, can significantly impact bond strengths and vibrational frequencies, thereby altering reaction rates.

Studies on fructose and other sugars have employed deuterium labeling to probe reaction mechanisms, particularly in acid- or base-catalyzed reactions and isomerization processes nist.govresearchgate.net. For example, deuterium isotope effects have been used to understand the rate-determining steps in sugar mutarotation reactions, indicating similarities in mechanisms between D-glucose and D-fructose nist.gov. The principle behind KIEs is that the heavier isotope (deuterium) forms a stronger bond, requiring more energy to break, thus leading to a slower reaction rate. This effect is typically observed when a C-H or O-H bond is involved in the rate-limiting step of a reaction libretexts.orglibretexts.org. Quantum chemical calculations can predict these vibrational frequency differences and their impact on the activation energy and transition states libretexts.orgprinceton.edueuropa.eu.

For this compound, quantum chemical calculations could elucidate how the deuterium atoms at positions 4 and 5 influence the energetics of specific reaction steps, such as C-H bond activation or bond cleavage within enzymatic pathways. The cited research megazyme.comnih.gov likely pertains to studies using isotopic labeling to understand reaction mechanisms, a common practice in physical organic chemistry. For instance, computational studies on sugar dehydration reactions have utilized DFT to determine reaction energy barriers and the influence of catalysts on these processes mdpi.com. The analysis of transition states and the calculation of activation energies for reactions involving deuterated substrates can provide direct evidence for the involvement of specific bonds in the rate-determining step princeton.edulibretexts.org.

In Silico Modeling of Enzymatic Reaction Pathways Involving Deuterated Substrates

In silico modeling, encompassing computational methods like quantum mechanics/molecular mechanics (QM/MM) and detailed reaction pathway analysis, is crucial for dissecting enzymatic mechanisms. When applied to deuterated substrates like this compound, these models can simulate and predict how isotopic labeling affects enzymatic catalysis.

Studies on enzymes that process fructose, such as glucose isomerase (which converts glucose to fructose), have utilized computational methods to understand their mechanisms nih.govresearchgate.netxmu.edu.cn. These investigations often involve modeling the enzyme's active site, simulating the substrate's binding and transformation, and identifying key catalytic residues and intermediates. For example, QM/MM calculations and MD simulations have been employed to study the reversible isomerization of glucose and fructose catalyzed by phosphoglucose (B3042753) isomerase, providing insights into hydride shifts and proton transfers xmu.edu.cn.

When this compound is used as a substrate, in silico models can predict how the deuterium atoms influence these enzymatic steps. For instance, if a C-H bond at position 4 or 5 is involved in a proton transfer or hydride shift that is rate-limiting, the deuterium substitution would lead to a measurable kinetic isotope effect. Computational enzyme modeling can quantify these effects by calculating the energy profiles of reaction pathways with and without deuterium labeling, thereby pinpointing the role of the C-D bonds in the catalytic cycle researchgate.netacs.orgconsensus.app. Research into sugar dehydration and isomerization reactions has also benefited from computational modeling, with DFT studies investigating reaction pathways and energy barriers, often using isotopic labeling to validate proposed mechanisms researchgate.netmdpi.com.

Future Research Directions and Emerging Methodologies for D Fructose 4,5 D2

Development of Novel and More Efficient Synthetic Routes for Specific Deuteration Patterns

One promising avenue is the advancement of catalyst-based approaches. For instance, ruthenium-catalyzed C-H bond activation has shown potential for regio- and stereoselective deuterium (B1214612) labeling of sugars using D2O as the deuterium source. Adapting such methods for the specific C-4 and C-5 positions of fructose (B13574) would represent a significant breakthrough. Future efforts may focus on developing catalysts with tailored ligand architectures to achieve high selectivity for these specific positions on the fructose backbone.

Another area of development is the use of enzymatic and chemo-enzymatic strategies. Enzymes, with their inherent specificity, could be engineered to catalyze deuterium exchange at desired positions. This could involve the use of isomerases or other carbohydrate-modifying enzymes in the presence of a deuterium source. The combination of enzymatic reactions with traditional organic synthesis could offer a powerful toolkit for producing D-Fructose-4,5-d2 and other specifically labeled sugars with high purity and yield.

| Synthetic Strategy | Potential Advantages | Challenges |

| Catalyst-Based (e.g., Ruthenium) | High regioselectivity and stereoselectivity. | Catalyst design for specific C-H bond activation, cost of precious metals. |

| Enzymatic/Chemo-enzymatic | High specificity, milder reaction conditions. | Enzyme discovery and engineering, substrate scope limitations. |

| Multi-step Classical Synthesis | Established methodologies. | Low overall yields, lengthy procedures, use of protecting groups. |

Integration of this compound Tracing with Multi-Omics Data for Systems-Level Metabolic Understanding

The true power of stable isotope tracers like this compound is realized when their metabolic fate is analyzed within the broader context of cellular physiology. The integration of tracer data with multi-omics datasets (genomics, transcriptomics, proteomics, and untargeted metabolomics) provides a systems-level view of metabolic regulation.

Future studies will increasingly employ this integrated approach. For example, by administering this compound to a biological system, researchers can track the deuterium label into various downstream metabolites. When combined with transcriptomic and proteomic data, it becomes possible to correlate changes in metabolic flux with alterations in gene expression and protein abundance. This can reveal novel regulatory mechanisms and identify key enzymatic control points in fructose metabolism.

Software tools and computational models are being developed to facilitate the integration and analysis of these large, multi-layered datasets. These tools will be essential for visualizing the flow of the deuterium label through metabolic networks and for identifying statistically significant associations between metabolic pathways and other molecular layers. This approach will be particularly valuable for understanding the metabolic reprogramming that occurs in complex diseases like cancer and metabolic syndrome.

Exploration of this compound in Non-Traditional or Emerging Biological Research Models

While much of metabolic research has been conducted in traditional cell lines and rodent models, there is a growing interest in exploring metabolism in a wider range of biological systems. This compound can be a valuable tool in these endeavors.

For example, the use of organoids and spheroids as more physiologically relevant in vitro models is expanding. Tracing studies with this compound in these models could provide insights into fructose metabolism in a three-dimensional tissue context, which may differ significantly from conventional 2D cell culture.

Furthermore, there is increasing recognition of the role of the gut microbiome in host metabolism. Studies could utilize this compound to investigate how different microbial species metabolize fructose and how this influences the metabolic interplay between the microbiome and the host.

Emerging animal models, such as zebrafish or fruit flies, which offer advantages in terms of genetic tractability and high-throughput screening, could also be employed. Tracing the metabolism of this compound in these models could accelerate the discovery of genes and pathways involved in fructose-related metabolic disorders.

| Research Model | Potential Application of this compound | Key Insights |

| Organoids/Spheroids | Tracing fructose metabolism in a 3D tissue-like environment. | Understanding cell-cell interactions and metabolic heterogeneity. |

| Gut Microbiome Co-cultures | Investigating microbial fructose utilization and its impact on host cells. | Elucidating the role of the microbiome in fructose-induced metabolic diseases. |

| Zebrafish/Fruit Flies | High-throughput screening for genetic modifiers of fructose metabolism. | Rapid identification of novel genes and pathways. |

Advancements in Analytical Platforms for Enhanced Resolution and Throughput in Deuterated Metabolite Tracing

The ability to accurately detect and quantify this compound and its deuterated metabolic products is paramount. Future research will benefit from and drive advancements in analytical technologies.

High-resolution mass spectrometry (HRMS), particularly coupled with liquid chromatography (LC-MS), is a cornerstone of stable isotope tracing. Future developments will likely focus on improving the sensitivity and resolution of these instruments, allowing for the detection of low-abundance metabolites and the precise determination of isotopic enrichment. New software tools are also being developed to automate the analysis of complex isotope tracing data, which will enhance throughput and reduce the potential for error.

Another exciting frontier is Deuterium Metabolic Imaging (DMI), an in vivo imaging technique that uses magnetic resonance spectroscopy (MRS) to visualize the metabolism of deuterated substrates in real-time. While much of the work to date has used compounds like [6,6'-2H2]glucose and [6,6'-2H2]fructose, the principles are directly applicable to this compound. DMI allows for the non-invasive, spatial mapping of metabolic fluxes, offering a dynamic view of fructose metabolism in living organisms. Future advancements in DMI will likely focus on improving spatial and temporal resolution, as well as expanding the range of detectable deuterated metabolites.

Nanoscale secondary ion mass spectrometry (NanoSIMS) is another powerful technique that allows for the imaging of stable isotope tracers at the subcellular level. This technology can provide unparalleled resolution, enabling researchers to visualize the incorporation of deuterium from this compound into specific organelles.

| Analytical Platform | Key Advantages for this compound Tracing | Future Directions |

| LC-HRMS | High sensitivity, high resolution, ability to identify and quantify a wide range of metabolites. | Improved instrumentation, advanced data analysis software. |

| Deuterium Metabolic Imaging (DMI) | Non-invasive, in vivo imaging of metabolic fluxes in real-time. | Higher spatial and temporal resolution, expanded metabolite detection. |

| NanoSIMS | Subcellular imaging of isotope incorporation. | Correlative imaging with other microscopy techniques, improved quantification. |

Q & A

Q. How is D-Fructose-4,5-d2 synthesized, and what analytical methods confirm its deuteration?

Q. What role does deuteration at the 4,5 positions play in NMR-based structural studies of fructose?

- Methodological Answer : Deuteration at the 4,5 positions reduces signal splitting in ¹H NMR by eliminating coupling between adjacent protons, simplifying spectral interpretation. This is particularly useful for studying fructose conformation in solution or binding interactions with proteins (e.g., fructokinase). Researchers should use heteronuclear single quantum coherence (HSQC) NMR to correlate ¹H and ²H signals, enhancing resolution in crowded spectral regions. Unlabeled fructose (CAS 57-48-7) serves as a control to benchmark spectral changes .

Q. What isotopic effects are expected in enzymatic reactions using this compound compared to unlabeled fructose?

- Methodological Answer : Kinetic isotope effects (KIEs) arise due to altered bond vibrational frequencies in deuterated substrates. For enzymes like hexokinase or fructokinase, deuteration at the 4,5 positions may reduce reaction rates (kcat/KM) by 2–3 fold, depending on the rate-limiting step. Researchers should conduct steady-state enzyme assays with both labeled and unlabeled fructose, using UV-Vis or fluorometric detection to quantify NADH/ATP turnover. Data normalization to protein concentration and substrate purity (≥99%) is critical for valid comparisons .

Advanced Research Questions

Q. How can researchers design isotope tracing experiments with this compound to study carbohydrate metabolism in vivo?

- Methodological Answer : In vivo tracing requires stable isotope-labeled fructose administered via controlled diets or intravenous infusion. For metabolic flux analysis (MFA), combine this compound with LC-MS/MS to track deuterium incorporation into downstream metabolites (e.g., glucose-6-phosphate, pyruvate). Use compartmentalized models to account for isotopic dilution in different tissues. Controls include unlabeled fructose and background correction for natural isotope abundance. Time-course sampling (e.g., 0–24 hours) captures dynamic flux changes .

Q. What statistical approaches address variability in metabolic flux data obtained using this compound?

- Methodological Answer : Variability arises from biological heterogeneity and analytical noise. Apply mixed-effects models to separate inter-subject variability from technical replicates. For fluxomics, use Monte Carlo simulations to propagate uncertainty in isotopomer distributions. Normalize data to internal standards (e.g., ¹³C-glucose spikes) and validate with principal component analysis (PCA) to identify outlier datasets. Open-source tools like INCA (Isotopomer Network Compartmental Analysis) enable robust flux quantification .

Q. How to resolve contradictions in isotopic enrichment data from this compound across different analytical platforms?

- Methodological Answer : Contradictions often stem from platform-specific detection limits (e.g., NMR vs. MS). Cross-validate results using triangulation :

- ²H NMR quantifies positional enrichment but lacks sensitivity for low-abundance metabolites.

- GC-MS provides high sensitivity but requires derivatization, which may introduce artifacts.

- LC-HRMS avoids derivatization and offers high mass accuracy.

Harmonize data by spiking samples with isotopically labeled internal standards and reporting enrichment as atom percent excess (APE) with error margins. Discrepancies in APE >5% warrant re-evaluation of extraction protocols or instrument calibration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.